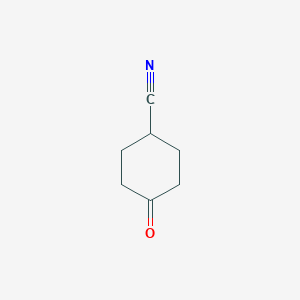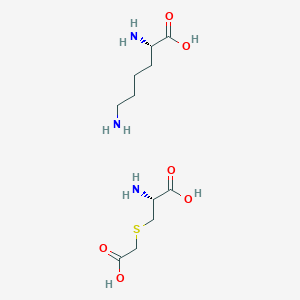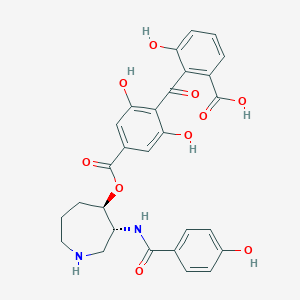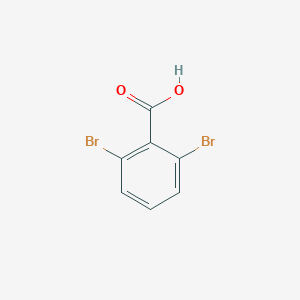
1,1-Bis(4-hydroxyphenyl)ethane
概要
説明
1,1-Bis(4-hydroxyphenyl)ethane, also known as Bisphenol E, is a diarylmethane . It is a white crystalline solid and features a high solubility in water, alcohol, and other organic solvents . The compound’s structure includes two phenol groups linked by an ethane bridge .
Synthesis Analysis
The synthesis of 1,1-Bis(4-hydroxyphenyl)ethane has been described in several studies. For instance, a feasible synthesis route for the acetoacetylation of aromatic alcohols, which expands the selection of acetoacetate monomers for the synthesis of vitrimers, is introduced . Another study describes a series of organosoluble polyesters and copolyesters based on 1,1,1‐ [bis (4‐hydroxyphenyl)‐4′‐pentadecylphenyl]ethane .
Molecular Structure Analysis
The molecular structure of 1,1-Bis(4-hydroxyphenyl)ethane is characterized by two phenol groups linked by an ethane bridge . In an adduct of 1,1,1-tris(4-hydroxyphenyl)ethane with 1,2-bis(4-pyridyl)ethane, the tris-phenol molecules are linked by O-H…O hydrogen bonds to form sheets .
Chemical Reactions Analysis
In terms of chemical reactions, a study reveals a route for the preparation of phosphinated bisphenol, 1,1-bis (4-hydroxyphenyl)-1- (6-oxido-6H-dibenz <c,e> <1,2> oxaphosphorin-6-yl)ethane (2), via a one-pot reaction of 1,1,1-tris (4-hydroxyphenyl)ethane and 9,10-dihydro-9-oxa-10-phosphaphenanthrene 10-oxide (DOPO) in the catalysis of p-toluenesulfonic acid .
Physical And Chemical Properties Analysis
1,1-Bis(4-hydroxyphenyl)ethane has a molecular formula of C14H14O2 and a molecular weight of 214.26 g/mol . It is a white crystalline solid and features a high solubility in water, alcohol, and other organic solvents .
科学的研究の応用
Bisphenol E (BPE), also known as 4,4’-Ethylidenebisphenol, is a chemical compound with various applications in scientific research and industry. Below is a comprehensive analysis of six unique applications of Bisphenol E, each detailed under a clear and descriptive heading.
Electrochemical Sensors
Bisphenol E is utilized in the development of electrochemical sensors. These sensors are designed for the detection of chemical species in complex environments. The electrochemical detection based on gold nanoparticles and multi-walled carbon nanotubes is an example where BPE’s derivatives are used for sensitive and rapid quantitative determination .
Biomonitoring in Public Health
BPE derivatives are significant in biomonitoring, which is a tool to evaluate human exposure to endocrine-disrupting compounds (EDCs). Analytical methods to measure bisphenols in biological matrices like urine, blood, and breast milk are crucial for public health surveillance .
Epoxy Resin Synthesis
Bisphenol E is a key ingredient in the synthesis of epoxy resins. These resins are known for their high-temperature applications, adhesion to various substrates, and high-tensile-strength applications, making them suitable for industrial use .
Environmental Analysis
The compound is used in environmental analysis, particularly in the monitoring of bisphenols in human urine samples. High-performance liquid chromatography coupled with a photodiode array detector (HPLC-PDA) is one of the techniques employed for this purpose .
特性
IUPAC Name |
4-[1-(4-hydroxyphenyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-10,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNHNBLSNVSJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047891 | |
| Record name | Bisphenol E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(4-hydroxyphenyl)ethane | |
CAS RN |
2081-08-5 | |
| Record name | Bisphenol E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Ethylidenebisphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,4-Dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B57110.png)

![1,4-Dioxaspiro[4.5]decan-8-ylmethanamine](/img/structure/B57116.png)
![(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide](/img/structure/B57122.png)





